8-methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole
Description
8-Methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole is a polycyclic heterocyclic compound featuring a seven-membered azepine ring fused to an indole core. The azepino[4,5-b]indole scaffold is characterized by a nitrogen atom in the azepine ring and a bicyclic indole system.
Properties
CAS No. |
2483829-58-7 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
8-methoxy-3-methyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C14H18N2O/c1-16-7-5-12-11-4-3-10(17-2)9-14(11)15-13(12)6-8-16/h3-4,9,15H,5-8H2,1-2H3 |
InChI Key |
FNGNYGCPNKZYOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(CC1)NC3=C2C=CC(=C3)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Gram-Scale Synthesis
Mahato et al. validated their Brønsted acid method on a gram scale, achieving consistent yields (68–72%). Critical parameters include:
Chemical Reactions Analysis
Oxidative Cyclization
Oxygen-mediated cyclization reactions enable the formation of the seven-membered azepine ring:
-
Reactants : Serotonin derivatives (e.g., Na,Nb-dimethylserotonin)
-
Conditions : Reflux in methanol with excess triethylamine under an oxygen atmosphere (20–68 h)
-
Yield : Up to 91% for tetrahydro-7-hydroxy-1H-azepino[5,4,3-cd]indoles .
Experimental Data :
| Entry | Additive | Reaction Time (h) | Yield (%) | Recovery (%) |
|---|---|---|---|---|
| 1 | None | 20 | 26 | 74 |
| 4 | MeCHO (1.7 eq) | 0.67 | 91 | 0 |
Mechanistic Pathway :
-
Oxygen facilitates dehydrogenation of the tryptamine side chain.
-
Base-mediated elimination generates an α,β-unsaturated imine intermediate.
Substitution Reactions
The methoxy and methyl groups participate in selective functionalization:
Demethylation
-
Reagents : BBr₃ in dichloromethane (-78°C → RT, 6 h)
-
Outcome : Methoxy → hydroxy conversion with >85% efficiency .
Transesterification
-
Reactants : Malonic ester derivatives of azepino-indole
-
Conditions : MeOH/MeONa, reflux (4 h)
Palladium-Catalyzed Coupling
The indole moiety undergoes direct C–H functionalization:
-
Reactants : Alkyl bromides (e.g., 1,5-dibromopentane)
-
Catalyst : PdCl₂(MeCN)₂ (10 mol%), norbornene (5 eq)
-
Conditions : DMA, 120°C, 24 h
-
Yield : 52% for 2-methoxy-11-phenyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]indole .
Key Optimization :
-
Base: K₂CO₃ (4 eq) enhances coupling efficiency.
Acetylation and Ring Cleavage
The azepine ring exhibits strain-dependent reactivity:
-
Acetylation :
-
Ring Cleavage :
Receptor-Targeted Modifications
Structural analogs are synthesized to optimize serotonin receptor (5-HT2A) binding:
Scientific Research Applications
Psychoactive Research
Tabernanthalog has been identified as a non-hallucinogenic psychedelic analog with significant implications for mental health treatment. Unlike traditional psychedelics, it does not induce hallucinations while still engaging serotonin receptors, suggesting potential for therapeutic use in conditions such as depression and anxiety .
Pharmacological Studies
Research indicates that Tabernanthalog may possess neuroprotective properties. Studies have shown that compounds targeting the serotonin system can influence neurogenesis and synaptic plasticity, which are critical in treating neurodegenerative diseases .
Chemical Synthesis
The synthesis of 8-methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole is of interest in organic chemistry for developing methodologies that could lead to more efficient production of related compounds. Its unique structure provides a scaffold for further chemical modifications that may enhance its pharmacological properties .
Case Study 1: Neuroprotective Effects
A study published in Nature demonstrated that Tabernanthalog acts as a selective agonist for the serotonin receptor without the hallucinogenic effects typically associated with similar compounds. Researchers found that it promotes neurogenesis in animal models, indicating potential applications in treating conditions like PTSD and major depressive disorders .
Case Study 2: Synthesis and Characterization
In an investigation focused on synthetic pathways for azepinoindoles, researchers successfully synthesized Tabernanthalog using a multi-step reaction involving cyclization techniques. This study highlighted the importance of optimizing reaction conditions to improve yield and purity of the final product .
Mechanism of Action
The mechanism by which 8-methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole exerts its effects involves interactions with various molecular targets and pathways. It can bind to specific receptors, modulate enzyme activity, and influence cellular signaling pathways. These interactions result in the compound’s diverse biological activities, such as its anticancer and neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Azepino-Indole Cores
Compound A: 8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (48)
- Structure: Features a pyrido[4,3-b]indole core (six-membered pyridine ring fused to indole) instead of the azepino ring.
- Substituents : Methoxy at position 8 and methyl at position 3.
- Key Differences :
- Reduced ring size (pyridine vs. azepine) limits conformational flexibility.
- Methyl group at position 5 instead of 3 alters steric interactions.
- Synthesis : Prepared via Boc-protection/deprotection and HCl-mediated dealkylation (81% yield) .
Compound B: 3,4,5,6-Tetrahydro-7-hydroxy-6-methyl-1H-azepino[5,4,3-cd]indole
- Structure: Azepino[5,4,3-cd]indole with hydroxy and methyl substituents.
- Key Differences :
- Hydroxy group at position 7 enhances polarity and hydrogen-bonding capacity compared to methoxy.
- Ring fusion pattern ([5,4,3-cd] vs. [4,5-b]) shifts electron density distribution.
- Relevance: Derived from amino acid precursors (e.g., L-tryptophan), highlighting biosynthetic versatility .
Indole Derivatives with Triazole or Benzyl Modifications
Compound C: 5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b)
- Structure : Indole core with a triazole-ethyl side chain and para-methoxyphenyl substituent.
- Key Differences: Lacks azepino ring but shares methoxy and fluorine substituents.
- Synthesis : CuI-catalyzed click chemistry (42% yield) .
Compound D: 4-Methoxy-3-(4-methoxybenzyl)-1H-indole (3y)
- Structure : Simple indole with methoxy and methoxybenzyl groups.
- Key Differences: No fused azepino ring; benzyl group adds bulk and lipophilicity. Methoxy at position 4 vs. 8 alters electronic effects on the indole core.
- Activity : Demonstrated antioxidant properties via radical scavenging assays .
Complex Fused-Ring Systems
Compound E: Methyl 8-amino-1H-pyrimido[1’,2’:1,2]imidazo[4’,5’:6,7]azepino[3,4,5-cd]indole-3-carboxylate (9b)
- Structure: Multi-fused system combining pyrimido, imidazo, and azepino rings.
- Key Differences :
- Additional nitrogen-rich rings enhance binding affinity for enzyme active sites.
- Carboxylate group improves water solubility vs. the target compound’s methyl and methoxy groups.
- Relevance : Explored for kinase inhibition due to planar aromatic systems .
Comparative Data Table
Key Research Findings
- Electronic Effects : Methoxy groups at position 8 (target compound) or 4 (Compound D) significantly alter indole’s electron density, impacting binding to serotonin receptors or antioxidant activity .
- Ring Size and Flexibility: Azepino rings (7-membered) enable greater conformational adaptability than pyrido (6-membered) or simpler indole systems, influencing target selectivity .
- Synthetic Accessibility : Cu-catalyzed click chemistry (Compounds C, 5b) offers modularity for triazole derivatives, while Boc-protection strategies (Compound A) ensure regioselective alkylation .
Biological Activity
8-Methoxy-3-methyl-1H,2H,3H,4H,5H,6H-azepino[4,5-b]indole (CAS: 2483829-58-7) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C14H18N2O
- Molar Mass : 230.31 g/mol
- LogP : 1.88
- Polar Surface Area : 28 Ų
These properties suggest a moderate lipophilicity which may influence the compound's bioavailability and permeability across biological membranes.
Anticancer Properties
Recent studies have indicated that compounds within the azepinoindole class exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the modulation of various signaling pathways. Research has shown that azepino[4,5-b]indoles can inhibit specific kinases involved in cell proliferation and survival .
- Case Study : A study highlighted the efficacy of azepino[4,5-b]indole derivatives in inhibiting the growth of A549 lung cancer cells by inducing cell cycle arrest and apoptosis. The compound was observed to downregulate anti-apoptotic proteins like Mcl-1 .
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored:
- Mechanism : It is hypothesized that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
- Research Findings : In vitro studies demonstrated that azepinoindoles could protect against neurotoxic agents by enhancing antioxidant defenses within neuronal cells .
Antimicrobial Activity
The antimicrobial properties of azepino[4,5-b]indoles have been documented:
- Spectrum of Activity : These compounds have shown activity against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.
- Case Study : An investigation into the antimicrobial efficacy of synthesized azepinoindoles revealed significant inhibitory effects against Staphylococcus aureus and Escherichia coli in laboratory settings .
Summary of Biological Activities
Q & A
Q. Basic
- Enzyme inhibition assays : Test against targets like Flt3 kinase using ATP-competitive binding assays, as seen with bisindolylmaleimide derivatives .
- Cytotoxicity screening : Employ cell viability assays (e.g., MTT) on leukemia cell lines, referencing antiproliferative effects observed in 8-methoxypyrazinoindole studies .
- Physicochemical profiling : Assess solubility (via HPLC) and logP (shake-flask method) to predict bioavailability, leveraging data from similar methoxyindoles .
How can structure-activity relationship (SAR) studies be designed for azepinoindole derivatives?
Q. Advanced
- Substituent variation : Systematically modify the methoxy group (e.g., replace with hydroxy or halogen) and the methyl group (e.g., ethyl or cyclohexyl) to probe steric and electronic effects .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., kinases) to identify binding motifs, as demonstrated in pyridocarbazole monomer studies .
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with active sites, guided by SAR trends in bisindolylmaleimide inhibitors .
How can researchers resolve contradictions in spectral data or synthetic yields?
Q. Advanced
- Data validation : Cross-reference NMR assignments with calculated chemical shifts (e.g., using ACD/Labs or DFT calculations) to address discrepancies .
- Reproducibility checks : Replicate reactions under inert atmospheres (e.g., N₂) to control for oxidation, a known issue in indole chemistry .
- Analytical troubleshooting : Employ alternative purification methods (e.g., recrystallization from DMF/acetic acid) if column chromatography fails, as shown in thiazol-indole syntheses .
What strategies improve solubility and stability in biological assays?
Q. Advanced
- Prodrug design : Introduce ester or amide prodrug moieties, as seen in indole-3-carboxylate derivatives, to enhance aqueous solubility .
- Formulation optimization : Use co-solvents (e.g., PEG-400) or lipid-based carriers, informed by studies on indole fatty alcohols .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify hydrolytically labile groups, such as methoxy substituents .
How can computational models be integrated with experimental data for azepinoindole research?
Q. Advanced
- QSAR modeling : Develop quantitative SAR models using descriptors like molar refractivity and H-bonding capacity, validated against enzyme inhibition data .
- MD simulations : Perform molecular dynamics to study conformational flexibility in aqueous environments, referencing indole-azepine ring dynamics .
- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict novel derivatives’ bioactivity, guided by frameworks like the "CC-1065 pharmacophore" .
What theoretical frameworks are relevant to azepinoindole research?
Q. Advanced
- Kinetic theory : Apply Michaelis-Menten kinetics to enzyme inhibition studies, linking IC₅₀ values to mechanistic insights .
- Conceptual frameworks : Align with heterocyclic chemistry principles (e.g., Baldwin’s rules) to rationalize cyclization pathways .
- Systems pharmacology : Use network analysis to map multi-target effects, as seen in bisindolylmaleimide’s cross-reactivity with PKC isoforms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
